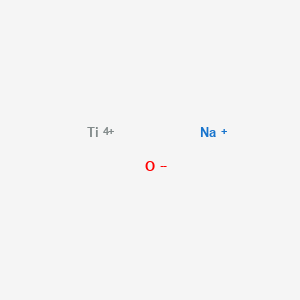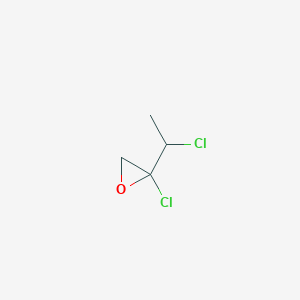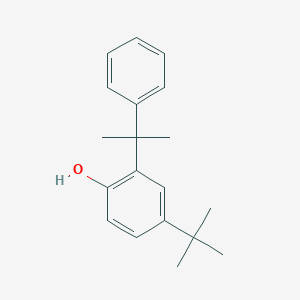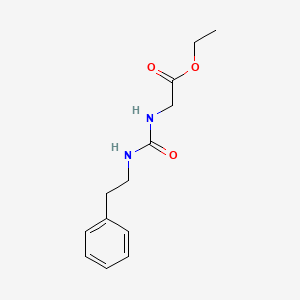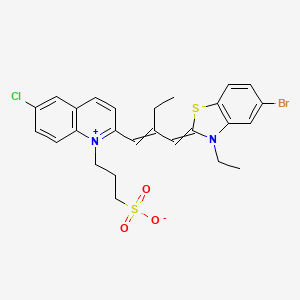
Butane-1,3-diyl bis(chloroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,3-diyl bis(chloroacetate) is an organic compound that belongs to the class of diesters It is characterized by the presence of two chloroacetate groups attached to a butane-1,3-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,3-diyl bis(chloroacetate) typically involves the reaction of butane-1,3-diol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Butane-1,3-diol+2Chloroacetyl chloride→Butane-1,3-diyl bis(chloroacetate)+2HCl
Industrial Production Methods
On an industrial scale, the production of butane-1,3-diyl bis(chloroacetate) can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,3-diyl bis(chloroacetate) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, to form new esters or amides.
Hydrolysis: In the presence of water or aqueous base, the chloroacetate groups can be hydrolyzed to form butane-1,3-diol and chloroacetic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: New esters or amides
Hydrolysis: Butane-1,3-diol and chloroacetic acid
Reduction: Butane-1,3-diol
Applications De Recherche Scientifique
Butane-1,3-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of butane-1,3-diyl bis(chloroacetate) involves the reactivity of its chloroacetate groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to introduce new functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups at the 1,4-positions.
Hexane-1,6-diyl bis(chloroacetate): Longer carbon chain with chloroacetate groups at the 1,6-positions.
Ethane-1,2-diyl bis(chloroacetate): Shorter carbon chain with chloroacetate groups at the 1,2-positions.
Uniqueness
Butane-1,3-diyl bis(chloroacetate) is unique due to its specific positioning of the chloroacetate groups, which can influence its reactivity and the types of products formed in chemical reactions. This positioning can also affect the physical properties of the compound, such as its solubility and melting point.
Propriétés
Numéro CAS |
49557-83-7 |
|---|---|
Formule moléculaire |
C8H12Cl2O4 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
3-(2-chloroacetyl)oxybutyl 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(14-8(12)5-10)2-3-13-7(11)4-9/h6H,2-5H2,1H3 |
Clé InChI |
GSFAEEANSDJOGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)CCl)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


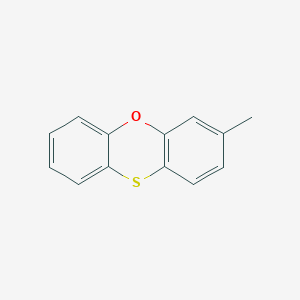
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
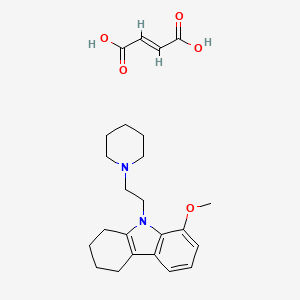
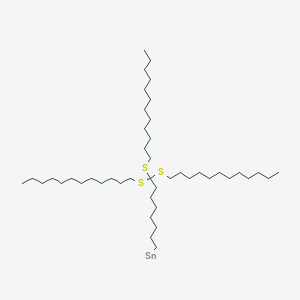
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
